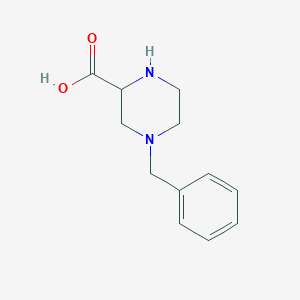

4-Benzylpiperazine-2-carboxylic acid

Descripción

4-Benzylpiperazine-2-carboxylic acid is a piperazine derivative featuring a benzyl group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 242.26 g/mol. The compound exists in enantiomeric forms: the (R)-enantiomer has CAS number 137442-19-4, while the (S)-enantiomer lacks a registered CAS number .

Synthesis: A key synthetic route involves reductive amination of methyl 4-oxopiperidine-2-carboxylate with benzaldehyde, followed by hydrolysis to yield the carboxylic acid . This method highlights its modular synthesis, enabling structural diversification.

Propiedades

Fórmula molecular |

C12H16N2O2 |

|---|---|

Peso molecular |

220.27 g/mol |

Nombre IUPAC |

4-benzylpiperazine-2-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |

Clave InChI |

RBMNCOYMAYDTOP-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for 4-Benzylpiperazine-2-carboxylic acid often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored to improve yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or amines.

Major Products:

Oxidation: N-oxides of 4-Benzylpiperazine-2-carboxylic acid.

Reduction: 4-Benzylpiperazine-2-methanol.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

4-Benzylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of 4-Benzylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. It may also interfere with fatty acid synthesis pathways, affecting cellular functions.

Comparación Con Compuestos Similares

Structural Analogues with Protective Groups

Cbz-Protected Derivatives

- 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid (CAS 64172-98-1)

- Molecular Formula : C₁₃H₁₆N₂O₄

- Molecular Weight : 264.28 g/mol

- Key Features : The Cbz (carbobenzyloxy) group enhances stability during peptide synthesis. Used as an intermediate in antipsychotic drug development .

- Applications : Protects amines in solid-phase synthesis, enabling selective deprotection .

Boc-Protected Derivatives

- 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic Acid (CAS 128019-59-0)

- Molecular Formula : C₁₀H₁₈N₂O₄

- Molecular Weight : 230.26 g/mol

- Key Features : The Boc (tert-butoxycarbonyl) group offers acid-labile protection, ideal for orthogonal deprotection strategies.

- Applications : Widely used in peptide and small-molecule drug synthesis due to its compatibility with diverse reaction conditions .

Substituted Piperazine Derivatives

4-Benzylpiperazine-2-carboxamide (CAS 85817-33-0)

- Molecular Formula : C₁₂H₁₅N₃O

- Molecular Weight : 241.27 g/mol

- Key Differences : Replaces the carboxylic acid with a carboxamide group, altering polarity and hydrogen-bonding capacity.

- Applications: Potential as a building block for kinase inhibitors or neurotransmitter analogs .

2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid

- Molecular Formula : C₁₄H₁₆N₂O₄

- Molecular Weight : 276.29 g/mol

- Key Differences : Introduces an acetylated piperazine linked to a benzoic acid, enhancing lipophilicity.

- Applications : Explored in metalloenzyme inhibition due to its chelating carboxylate group .

Enantiomeric and Stereochemical Variants

(R)-4-Benzylpiperazine-2-carboxylic Acid (CAS 137442-19-4)

(S)-4-Cbz-piperazine-2-carboxylic Acid

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.